1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various substituents, such as a fluorophenyl group, a methyl group, and a phenylmethoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one involves multiple steps, typically starting with the preparation of the pyrazoloquinoline core. One common synthetic route includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds through a Friedel–Crafts-type allenylation followed by cyclization to form the pyrazoloquinoline structure.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce compounds with reduced functional groups .
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular processes . For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds share a similar quinoline core and exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV.
Quinoline derivatives: These compounds have a quinoline nucleus and are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O2/c1-19-27-28(21-10-16-24(17-11-21)36-18-20-6-3-2-4-7-20)29-25(8-5-9-26(29)35)32-30(27)34(33-19)23-14-12-22(31)13-15-23/h2-4,6-7,10-17,28,32H,5,8-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMLZAITJHQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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